molecular formula C13H12Cl2IN B2966659 (4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride CAS No. 2243507-70-0

(4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride

Cat. No.: B2966659
CAS No.: 2243507-70-0
M. Wt: 380.05
InChI Key: DUWXJTVPENUCFL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride is a halogen-substituted methanamine derivative featuring both chloro and iodo groups on aromatic rings. The iodine substituent distinguishes it from common chlorinated derivatives, likely influencing molecular weight, lipophilicity, and pharmacological activity .

Properties

IUPAC Name

(4-chlorophenyl)-(2-iodophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClIN.ClH/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15;/h1-8,13H,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWXJTVPENUCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)N)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2-iodoaniline under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and halogenation. Common reagents used in these reactions include reducing agents like sodium borohydride and halogenating agents like iodine monochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study the effects of halogenated aromatic amines on biological systems. It helps in understanding the interaction of such compounds with enzymes and receptors .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Methanamine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Purity/Yield
(4-Chlorophenyl)(2-iodophenyl)methanamine HCl (Target) C₁₃H₁₂ClIN·HCl ~415.6 (estimated) Not reported 4-Cl, 2-I on phenyl rings Inferred variable
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.18 268 Thiazole ring, 4-Cl 97% (Technical grade)
(4-Chlorophenyl)(phenyl)methanamine HCl C₁₃H₁₂ClN·HCl 254.15 Not reported 4-Cl, phenyl Not specified
(E)-1-(4-Chlorophenyl)-N-((4-chlorophenyl)(piperazin-1-yl)methylene)methanamine HCl (I-15) C₁₈H₁₉Cl₂N₃·HCl 348.1029 (calc.) 157–159 Dual 4-Cl, piperazinyl group 36% yield
(4-Methoxyphenyl)(phenyl)methanamine HCl C₁₄H₁₅NO·HCl 249.74 Not reported 4-OCH₃, phenyl Not specified

Key Observations:

  • The target compound's molecular weight is significantly higher due to iodine's atomic mass compared to chlorine or methoxy groups.
  • Thiazole-containing analogs (e.g., ) exhibit higher melting points (~268°C), likely due to aromatic stacking and hydrogen bonding.
  • Piperazinyl derivatives (e.g., I-15 ) show lower synthetic yields (36%), suggesting structural complexity impacts efficiency.

Biological Activity

(4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride is a compound that belongs to the class of substituted phenylmethanamines. Its unique structural features, including halogen substitutions, position it as a candidate for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure consists of a chlorinated phenyl group and an iodinated phenyl group connected to a methanamine moiety. The presence of halogen atoms can significantly influence the compound's reactivity and biological properties, enhancing its interaction with biological targets compared to simpler derivatives.

Feature Description
Chemical Formula C13H12ClI·HCl
Molecular Weight 305.55 g/mol
Halogen Substituents Chlorine (Cl) and Iodine (I)
Functional Group Amino group (-NH2)

Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in treating depression.
  • Antipsychotic Properties : The compound may interact with dopamine receptors, potentially influencing psychotropic effects and offering therapeutic avenues for mental health disorders.
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : The presence of halogens enhances the compound's ability to interact with microbial targets, providing a basis for its use in antimicrobial therapies.

The mechanism of action for this compound involves binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the biological context but may include:

  • Inhibition of Reuptake Transporters : Compounds with similar structures have been shown to inhibit monoamine reuptake transporters, enhancing neurotransmitter availability in the synaptic cleft.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • A study published in Journal of Medicinal Chemistry evaluated a series of phenylmethanamine derivatives, highlighting their effectiveness as PNP inhibitors with low nanomolar IC50 values against human and Mycobacterium tuberculosis PNP . The findings suggest that structural modifications can lead to enhanced selectivity and potency.
  • Another research article noted the dual halogen substitution pattern in similar compounds could lead to distinct pharmacological profiles compared to simpler derivatives. This emphasizes the importance of structural diversity in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (4-Chlorophenyl)(2-iodophenyl)methanamine hydrochloride?

  • Methodology : The compound can be synthesized via reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation. Alternatively, transition metal-free reductions of primary amides (e.g., using N-heterocyclic carbene (NHC)-based catalysts) have been optimized for related chlorophenyl methanamine derivatives, achieving yields >95% . Key steps include:

  • Formation of Schiff bases (e.g., via condensation of 4-chlorobenzaldehyde with 2-iodobenzylamine).
  • Acidic workup to isolate the hydrochloride salt.
    • Critical Parameters : Reaction temperature (typically 60–80°C), solvent polarity (e.g., toluene or DMF), and stoichiometric control of reducing agents.

Q. How can researchers validate structural integrity and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6 or CDCl3_3) to confirm aromatic proton environments (e.g., δ 7.0–7.8 ppm for substituted phenyl groups) and amine proton integration .
  • HRMS : Exact mass matching (e.g., calculated vs. observed [M+H]+^+) to confirm molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
  • Melting Point : Consistency across batches (e.g., 268°C for structurally similar chlorophenyl-thiazole derivatives ).

Q. Which spectroscopic techniques are prioritized for characterization?

  • Primary Tools :

  • Multinuclear NMR : Resolves steric and electronic effects of substituents (e.g., deshielding of iodophenyl protons due to heavy atom effect) .
  • FT-IR : Confirms N–H stretching (3100–3300 cm1^{-1}) and C–I bond vibrations (~500 cm1^{-1}) .
    • Supplementary Methods : X-ray crystallography (for solid-state conformation) and TGA-DSC (thermal stability profiling).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?

  • Strategies :

  • Catalyst Screening : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates, while toluene minimizes side reactions .
    • Case Study : For analogous sertraline hydrochloride synthesis, stereoselective reductions of imine intermediates achieved >90% enantiomeric excess using N-oxide intermediates .

Q. How to resolve contradictions in NMR data between synthesized batches?

  • Troubleshooting :

  • Impurity Profiling : LC-MS to detect byproducts (e.g., dehalogenated species or oxidation derivatives) .
  • Deuterated Solvent Artifacts : Verify absence of solvent peaks (e.g., DMSO-d5d_5 residual signals) overlapping with target resonances .
  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening aromatic signals .

Q. What computational methods predict biological target interactions?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to serotonin/norepinephrine transporters (SERT/NET), leveraging structural homology with arylamidine reuptake inhibitors .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends in chlorophenyl derivatives .
    • Validation : In vitro assays (e.g., radioligand displacement in HEK293 cells expressing SERT) to confirm predicted affinities.

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